N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a 2-hydroxyethyl group substituted with a [2,2'-bithiophene]-5-yl moiety. The cyclopropane ring introduces steric constraints, which may influence molecular rigidity and binding affinity in biological or material science applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-10(8-15-14(17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,16H,3-4,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKIHXILZQBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropanecarboxamide Core: This can be achieved by reacting cyclopropanecarboxylic acid with ammonia at elevated temperatures (200-260°C) and pressures (10-100 bar) in the absence of a catalyst.
Introduction of the Bithiophene Moiety: The bithiophene unit can be incorporated through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyethyl moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The bithiophene moiety can be reduced under specific conditions to alter its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced thiophene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
The compound features:
- Bithiophene moiety : Contributes to its electronic properties and potential for π–π stacking interactions.
- Hydroxyethyl group : Enhances solubility and facilitates hydrogen bonding.
- Cyclopropanecarboxamide structure : Imparts rigidity and may influence biological activity.
The molecular formula is with a molecular weight of approximately 335.45 g/mol.
Synthesis and Chemical Properties
The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. Key methods include:
- High-throughput screening : To optimize catalysts and reaction conditions.
- Continuous flow chemistry : For scaling up production while maintaining purity.
Key chemical properties include:
- Solubility in organic solvents.
- Stability under standard laboratory conditions.
This compound exhibits various biological activities:
- Antitumor effects : The compound has been studied for its ability to enhance T-cell immunity in tumor-bearing models, suggesting potential applications in cancer therapy.
- Molecular interactions : Its bithiophene component allows for effective π–π stacking with nucleic acids or proteins, which may facilitate drug design targeting specific biological pathways.
Cancer Research
The compound has shown promise in enhancing immune responses against tumors. Studies indicate that it may help overcome immunosuppressive environments created by tumor microenvironments, making it a candidate for further investigation in immunotherapy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions of this compound with various biological macromolecules. Such studies are crucial for understanding the binding affinities and specific interactions that could lead to therapeutic applications .
Material Science
Due to its unique electronic properties derived from the bithiophene structure, this compound is also being explored for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for these applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide depends on its application:
In Organic Electronics: The bithiophene moiety facilitates charge transport through π-π stacking interactions, enhancing the material’s conductivity.
In Pharmaceuticals: The compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
Functional and Pharmacological Comparisons
- Electronic Properties : The bithiophene unit in the target compound enables π-π stacking and charge transport, akin to polymeric near-infrared emitters (e.g., BAI3/BAI4 in ). However, the hydroxyethyl group may reduce aggregation compared to alkyl-substituted bithiophenes .
- Biological Activity: Anti-inflammatory Potential: Bithiophenes like Compound 14 () inhibit nitrite production (IC₅₀ = 8.2 µM), suggesting the target compound’s hydroxyl group could enhance solubility and target engagement in similar pathways. Receptor Antagonism: E2006 () demonstrates that cyclopropanecarboxamides with aromatic substitutions achieve high receptor affinity. The target compound’s bithiophene may offer unique interactions with hydrophobic binding pockets.
- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s HATU/DIPEA-mediated amide coupling, though bromination or Stille coupling () may be required for bithiophene functionalization.
Physicochemical Properties
- Solubility : The hydroxyethyl group improves aqueous solubility relative to purely aromatic analogs (e.g., E2006 or nitro-substituted thiophenes) .
- Molecular Weight : Estimated ~350–400 g/mol (based on cyclopropanecarboxamide and bithiophene analogs), favoring blood-brain barrier penetration if intended for CNS targets .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide is a novel compound that integrates a cyclopropanecarboxamide moiety with a bithiophene unit. This unique structure contributes to its potential biological activities and applications in various fields, including organic electronics and pharmaceuticals. This article explores the biological activity of this compound based on available research findings.
Structural Overview
The molecular formula of this compound is . Its structure features:
- Bithiophene Unit : Enhances electronic properties and potential interactions with biological systems.
- Cyclopropanecarboxamide Group : Provides a unique framework for biological activity.
- Hydroxyethyl Group : Increases solubility and may facilitate interactions with biological targets.
While specific mechanisms of action for this compound are not extensively documented, preliminary studies suggest several pathways through which it may exert biological effects:
- Charge Transport in Organic Electronics : The bithiophene moiety facilitates charge transport via π-π stacking interactions, enhancing conductivity in organic semiconductor applications.
- Pharmaceutical Interactions : The compound may engage with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, which could influence enzyme activity or receptor binding.
Biological Activity
Preliminary investigations into compounds containing bithiophene structures indicate significant biological activities. Below are some observed effects:
- Antioxidant Activity : Bithiophene derivatives have shown potential as antioxidants, which could be relevant for therapeutic applications against oxidative stress-related diseases.
- Anticancer Properties : Some studies suggest that bithiophene-containing compounds can inhibit cancer cell proliferation, although specific data on this compound is limited.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of various bithiophene derivatives using DPPH radical scavenging assays. Results indicated that modifications to the bithiophene structure significantly enhanced antioxidant properties.
-
Anticancer Potential :
- Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. While direct studies on this compound are lacking, the structural similarities suggest potential anticancer activity.
Comparative Analysis
The following table summarizes the structural features and potential applications of this compound compared to other related compounds:
| Compound Name | Structural Features | Unique Characteristics | Potential Applications |
|---|---|---|---|
| This compound | Cyclopropane ring, bithiophene unit | Enhanced electronic properties | Organic electronics, pharmaceuticals |
| 5-Aminobenzothiazole | Benzothiazole moiety | Significant biological activity | Drug development |
| 4-Ethoxybenzamide | Ethoxy group | Versatile pharmacological profiles | Anticancer agents |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s synthesis likely involves coupling a 2,2'-bithiophene derivative with a cyclopropanecarboxamide moiety. A multi-step approach could include: (i) Thiophene functionalization (e.g., bromination at the 5-position of 2,2'-bithiophene using NBS in DMF ). (ii) Hydroxyethylation via nucleophilic substitution or epoxide ring-opening. (iii) Amide bond formation using cyclopropanecarboxylic acid chloride under Schotten-Baumann conditions. Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can NMR and IR spectroscopy be used to confirm the structure and purity of this compound?
- NMR : Assign peaks for key groups:
- Thiophene protons : δ 6.8–7.5 ppm (multiplet for bithiophene H).
- Hydroxyethyl group : δ 3.6–4.2 ppm (m, –CH2–OH).
- Cyclopropane : δ 1.2–1.8 ppm (m, cyclopropane CH2) and δ 2.1–2.5 ppm (cyclopropane CH adjacent to carbonyl).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro screening : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) or anti-inflammatory potential via COX-2 inhibition assays. Use MTT assays for cytotoxicity profiling (IC₅₀ in cancer cell lines) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the bithiophene core be addressed?
- Electrophilic vs. nucleophilic pathways :
- Vilsmeier-Haack formylation targets electron-rich positions (e.g., para to amino groups) via ClCH=NMe₂⁺ intermediates.
- Directed lithiation (n-BuLi) deprotonates acidic positions (e.g., adjacent to sulfur in thiophene), enabling selective 5´-substitution.
Validate selectivity via NOESY NMR or X-ray crystallography .
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Approach : (i) Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2). (ii) Use QSAR models (e.g., CoMFA) to correlate electronic properties (HOMO/LUMO) with bioactivity. Validate predictions with in vitro assays .
Q. How does the cyclopropane ring influence stability under physiological conditions?
- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor cyclopropane ring opening via LC-MS (look for m/z shifts corresponding to propene loss). Compare with non-cyclopropane analogs .
Methodological Challenges
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
- Options : (i) Prodrug approach: Convert hydroxyl group to phosphate ester (hydrolyzes in vivo). (ii) Formulate with cyclodextrins or lipid nanoparticles. Confirm stability via HPLC and bioequivalence via pharmacokinetic studies .
Q. How to validate synthetic intermediates when literature data is scarce?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
